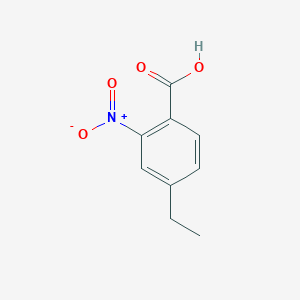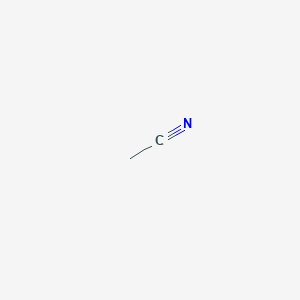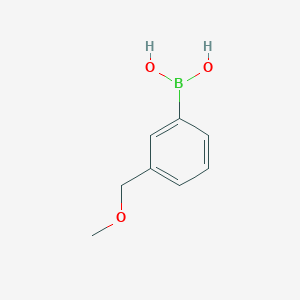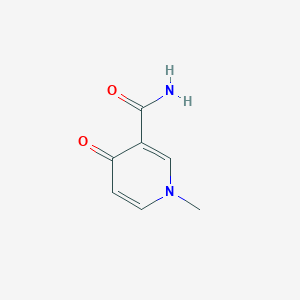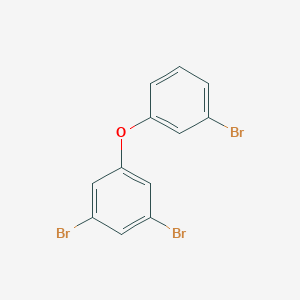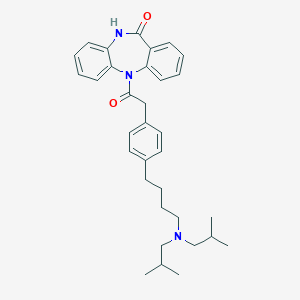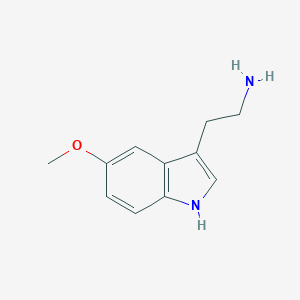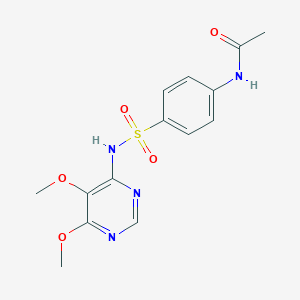
N4-Acetyl Sulfadoxine
Overview
Description
N4-Acetyl Sulfadoxine: is a derivative of sulfadoxine, a sulfonamide antibiotic. Sulfadoxine is known for its use in combination with pyrimethamine to treat malaria. The acetylation at the N(4) position modifies its pharmacokinetic properties, potentially affecting its absorption, distribution, metabolism, and excretion.
Mechanism of Action
Target of Action
N4-Acetyl Sulfadoxine, also known as N4-Acetylsulfadoxine or N(4)-Acetylsulfadoxine, is a metabolite of Sulfadoxine . Sulfadoxine targets Plasmodium dihydropteroate synthase and dihydrofolate . These enzymes are necessary for the conversion of PABA to folic acid, which is vital to the synthesis, repair, and methylation of DNA, crucial for cell growth in Plasmodium falciparum .
Mode of Action
Sulfadoxine, the parent compound of this compound, inhibits the enzyme dihydropteroate synthetase . This inhibition disrupts the conversion of PABA to folic acid, leading to a deficiency of this vital nutrient for the parasite, thus hampering its ability to reproduce .
Biochemical Pathways
The formation of this compound depends on the catalytic activity of N-acetyltransferase 10 (NAT10) . NAT10 is the only known protein that produces ac4C, a highly conserved chemical modification found in eukaryotic and prokaryotic RNA . This modification is significantly associated with various human diseases, especially cancer .
Pharmacokinetics
A study on a similar compound, sulfadiazine, and its n4-acetylated metabolite showed that approximately50-60% of the oral dose is excreted in the urine, leaving 40-50% for excretion into bile and feces .
Result of Action
The action of its parent compound, sulfadoxine, results in the inhibition of the growth and reproduction of plasmodium falciparum by disrupting the synthesis of folic acid .
Action Environment
A study on sulfadiazine, a similar compound, and its n4-acetylated metabolite showed that temperature significantly influenced the pharmacokinetics of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-Acetyl Sulfadoxine typically involves the acetylation of sulfadoxine. This can be achieved by reacting sulfadoxine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N4-Acetyl Sulfadoxine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: The nitro group in the sulfonamide moiety can be reduced to an amine.
Substitution: The acetyl group can be replaced by other acyl groups through nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are typical reagents.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various acylated derivatives depending on the acylating agent used.
Scientific Research Applications
N4-Acetyl Sulfadoxine has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of sulfonamides and their derivatives.
Biology: Researchers use it to investigate the biological activity of acetylated sulfonamides.
Medicine: It is studied for its potential use in treating bacterial infections and as a component in antimalarial therapies.
Industry: It is used in the development of new pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Comparison with Similar Compounds
Sulfadoxine: The parent compound, used in combination with pyrimethamine for malaria treatment.
Sulfamethoxazole: Another sulfonamide antibiotic with similar mechanisms of action.
Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.
Uniqueness: N4-Acetyl Sulfadoxine is unique due to its acetylation, which can alter its pharmacokinetic properties and potentially improve its efficacy and safety profile compared to its parent compound, sulfadoxine.
Properties
IUPAC Name |
N-[4-[(5,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5S/c1-9(19)17-10-4-6-11(7-5-10)24(20,21)18-13-12(22-2)14(23-3)16-8-15-13/h4-8H,1-3H3,(H,17,19)(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSUUNCQTRDFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC=N2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198231 | |
| Record name | N(4)-Acetylsulfadoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5018-54-2 | |
| Record name | N4-Acetylsulfadoxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5018-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(4)-Acetylsulfadoxine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005018542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(4)-Acetylsulfadoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, N-[4-[[(5,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


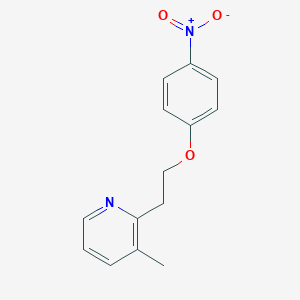
![2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,11,14-pentahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B125039.png)

